molecular formula C25H29ClF3N5O9 B1663749 Delafloxacine méglumine CAS No. 352458-37-8

Delafloxacine méglumine

Numéro de catalogue: B1663749
Numéro CAS: 352458-37-8
Poids moléculaire: 636.0 g/mol
Clé InChI: AHJGUEMIZPMAMR-WZTVWXICSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

Delafloxacin is primarily used to treat ABSSSI. In clinical trials, it has demonstrated comparable efficacy to traditional treatments. For instance, a pooled analysis showed a cure rate of 80% in patients treated with delafloxacin compared to 78.3% in those receiving comparator therapies such as vancomycin and aztreonam .

Community-Acquired Pneumonia (CAP)

Currently, delafloxacin is under evaluation for treating CAP. Its broad-spectrum activity suggests potential effectiveness against common pathogens associated with this condition .

Off-Label Uses

Recent case studies have reported off-label uses of delafloxacin for conditions such as prosthetic joint infections (PJI) and other soft tissue infections. A case series involving five patients indicated successful treatment outcomes without documented failures or adverse events .

Comparative Efficacy

A comparative study highlighted delafloxacin's effectiveness against various bacterial pathogens:

Pathogen Susceptibility Rate
Methicillin-Susceptible S. aureus (MSSA)94%
Methicillin-Resistant S. aureus (MRSA)97.5%
Pseudomonas aeruginosaHigh susceptibility

This table illustrates delafloxacin's robust activity against resistant strains, reinforcing its clinical utility in treating complex infections .

Case Studies

Case Series on Delafloxacin Use:

  • Participants: Five patients with a median age of 59 years.
  • Conditions Treated: Two cases of PJI and two cases of acute skin infections.
  • Outcomes: All patients achieved clinical success without adverse events; off-label use was noted in 60% of cases .

Pharmacokinetics

Delafloxacin exhibits favorable pharmacokinetic properties:

  • Bioavailability: High oral bioavailability allows for flexible administration routes.
  • Half-Life: The drug has a prolonged half-life, supporting once-daily dosing regimens.
  • Tissue Penetration: Effective penetration into infected tissues enhances therapeutic outcomes.

Safety Profile

Delafloxacin is generally well-tolerated, with gastrointestinal disturbances being the most common adverse effects reported. A systematic review indicated fewer adverse events compared to traditional antibiotics like vancomycin .

Mécanisme D'action

La delafloxacine exerce ses effets antibactériens en inhibant la topoisomérase IV bactérienne et la gyrase de l’ADN (topoisomérase II). Ces enzymes sont essentielles à la réplication et à la transcription de l’ADN bactérien. En empêchant la relaxation des superhélices positives introduites pendant la réplication de l’ADN, la delafloxacine perturbe le processus de réplication de l’ADN bactérien, conduisant à la mort des cellules bactériennes .

Analyse Biochimique

Biochemical Properties

Delafloxacin Meglumine’s unique chemical structure enhances its antibacterial activity in acidic environments such as occurs in acute bacterial skin and skin structure infections . It primarily exists as an uncharged molecule in acidic pH, which facilitates transmembrane passage and concentration within the bacterium .

Cellular Effects

Delafloxacin Meglumine’s unique chemical structure allows it to penetrate bacterial cells effectively. Once inside the cell, where pH is neutral, Delafloxacin Meglumine is deprotonated and resides within the bacterium in ionic form .

Molecular Mechanism

Delafloxacin Meglumine acts via equipotent targeting of the bacterial enzymes topoisomerase IV and DNA gyrase . Its potent in vitro activity against a broad spectrum of relevant Gram-positive and Gram-negative bacteria, including those carrying specific resistance mutations such as MRSA, is a testament to its effective molecular mechanism .

Temporal Effects in Laboratory Settings

The structure of Delafloxacin Meglumine has been analyzed by various spectroscopic methods, including infrared absorption (IR), ultraviolet absorption (UV), nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis . These studies provide insights into the stability and degradation of Delafloxacin Meglumine over time.

Dosage Effects in Animal Models

In pivotal phase 3 trials, Delafloxacin Meglumine demonstrated noninferior efficacy to vancomycin plus aztreonam and was generally well tolerated . The effects of Delafloxacin Meglumine varied with different dosages, with most treatment-related adverse events being mild to moderate in severity .

Metabolic Pathways

Delafloxacin Meglumine is primarily metabolized via glucuronidation mediated by UDP glucuronosyltransferase 1-1, UDP-glucuronosyltransferase 1-3, and UDP-glucuronosyltransferase 2B15 . Less than 1% is metabolized via oxidation .

Transport and Distribution

The unique chemical structure of Delafloxacin Meglumine, which renders it a weakly acidic molecule, facilitates its transport and distribution within cells and tissues .

Subcellular Localization

Once Delafloxacin Meglumine has gained entry within the cell, where pH is neutral, it resides within the bacterium in ionic form

Activité Biologique

Delafloxacin meglumine, a novel anionic fluoroquinolone, has garnered attention for its potent antibacterial properties, particularly against resistant bacterial strains. This article delves into its biological activity, efficacy in clinical settings, and comparative studies against other antibiotics.

Delafloxacin is characterized by its unique chemical structure that enhances its efficacy in acidic environments, making it particularly effective against various pathogens. It functions by inhibiting bacterial DNA replication through targeting two key enzymes: DNA gyrase and topoisomerase IV . This dual-targeting mechanism allows delafloxacin to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

In Vitro Activity

Delafloxacin has demonstrated significant in vitro activity against a range of bacterial pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against various strains:

Bacterial Strain MIC50 (mg/L) MIC90 (mg/L) Comparison with Other Fluoroquinolones
Staphylococcus aureus (MSSA)≤0.0080.258-fold higher than levofloxacin
Methicillin-resistant S. aureus (MRSA)0.030.5Low resistance selection frequency
Pseudomonas aeruginosa0.2514 times more potent than ciprofloxacin
Enterobacter cloacae0.030.06Comparable to ciprofloxacin
Klebsiella pneumoniae--Twice the activity compared to others

Delafloxacin exhibits at least a 64-fold increase in potency against Staphylococcus aureus compared to other fluoroquinolones like levofloxacin and ciprofloxacin .

Clinical Efficacy

Delafloxacin was approved by the FDA for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) based on data from pivotal Phase III trials. The drug was found to be non-inferior to comparators such as vancomycin and tigecycline, with pooled cure rates reported at 80% for delafloxacin versus 78.3% for the comparator group .

Case Studies

  • Study on Efficacy Against ABSSSI :
    • In a randomized trial involving 660 patients , delafloxacin showed an objective clinical response rate of 78.2% , comparable to 80.9% for vancomycin .
    • The most common pathogens isolated included S. aureus (66% of patients), emphasizing delafloxacin's effectiveness against prevalent strains .
  • Comparative Study with Linezolid and Tigecycline :
    • A systematic review indicated that delafloxacin's cure rate was statistically similar to linezolid and tigecycline, with no significant differences in adverse events reported .

Safety Profile

The safety profile of delafloxacin is generally favorable, with the most common treatment-related adverse events being gastrointestinal issues such as diarrhea and nausea. Serious adverse events were less frequent compared to traditional treatments like vancomycin .

Resistance Profile

Delafloxacin shows a low probability of selecting resistant mutants, particularly in MRSA strains, where it demonstrated spontaneous resistance frequencies significantly lower than those observed with other fluoroquinolones . This characteristic is crucial for maintaining its efficacy in clinical settings.

Propriétés

IUPAC Name

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJGUEMIZPMAMR-WZTVWXICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClF3N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188740
Record name Delafloxacin meglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352458-37-8
Record name Delafloxacin meglumine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352458378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delafloxacin meglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAFLOXACIN MEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V53U4U4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delafloxacin meglumine
Reactant of Route 2
Delafloxacin meglumine
Reactant of Route 3
Delafloxacin meglumine
Reactant of Route 4
Delafloxacin meglumine
Reactant of Route 5
Delafloxacin meglumine
Reactant of Route 6
Delafloxacin meglumine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.